molecular formula C10H14N2O2S B1267798 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid CAS No. 29567-83-7

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid

Cat. No.: B1267798
CAS No.: 29567-83-7
M. Wt: 226.30 g/mol
InChI Key: LZHOUAHZPZIFRR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Safety and Hazards

“2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid” is intended for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves several steps. One common synthetic route includes the reaction of 2-pyridin-2-ylethylamine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

29567-83-7

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

(2R)-2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14)/t9-/m0/s1

InChI Key

LZHOUAHZPZIFRR-VIFPVBQESA-N

Isomeric SMILES

C1=CC=NC(=C1)CCSC[C@@H](C(=O)O)N

SMILES

C1=CC=NC(=C1)CCSCC(C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)CCSCC(C(=O)O)N

sequence

X

Synonyms

S-(2-(2-pyridinyl)ethyl)-L-cysteine
S-beta-(2-pyridylethyl)-L-cysteine

Origin of Product

United States

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